Phenethylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

One of the primary applications of PEBA lies in organic synthesis, specifically in Suzuki-Miyaura cross-coupling reactions. These reactions involve the creation of carbon-carbon bonds between two organic fragments. PEBA acts as a versatile coupling partner due to the presence of the boron atom, readily forming new bonds with various organic molecules. This versatility makes PEBA a valuable tool for synthesizing complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

Medicinal Chemistry

Beyond organic synthesis, PEBA also holds potential in the field of medicinal chemistry. Studies have explored its potential for various therapeutic applications, including:

- Enzyme inhibition: PEBA can bind to specific enzymes, potentially inhibiting their activity and impacting various biological processes. Research suggests its potential application in treating diseases like cancer and neurodegenerative disorders [, ].

- Antimicrobial activity: Some studies have shown that PEBA exhibits antibacterial and antifungal properties. This opens avenues for exploring its potential as a disinfectant or in the development of novel antibiotics and antifungals [, ].

Material Science

PEBA also finds applications in material science, particularly in the development of conjugated polymers. These polymers possess unique electrical and optical properties, making them valuable for various applications, including organic light-emitting diodes (OLEDs) and organic solar cells. PEBA can be incorporated into the structure of these polymers, modifying their properties and influencing their performance [].

Phenethylboronic acid, also known as 2-phenylethyl-1-boronic acid, is a boronic acid with the molecular formula CHBO and a molecular weight of approximately 149.98 g/mol. This compound features a phenethyl group attached to a boronic acid functional group, which allows it to participate in various

PEBA's primary mechanism of action in research involves its ability to reversibly bind to cis-diol containing biomolecules. This binding can be used for various purposes:

- Inhibition of enzymes: PEBA can bind to the active site of enzymes that rely on cis-diols for function, thereby inhibiting their activity. This allows researchers to study the role of these enzymes in biological processes.

- Fluorescence labeling: PEBA can be attached to a fluorescent tag. When PEBA binds to a cis-diol containing biomolecule, the fluorescence of the tag can be used to visualize and track the biomolecule within cells.

- Wear gloves and eye protection when handling PEBA.

- Avoid inhalation and ingestion.

- Work in a well-ventilated area.

Phenethylboronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. In this reaction, it acts as a nucleophile, reacting with aryl halides to form biaryl compounds. The general reaction can be represented as follows:

where Ar represents an aryl group, X is a halogen, and R is the phenethyl group from phenethylboronic acid. This reaction is favored due to its mild conditions and broad functional group tolerance .

Additionally, phenethylboronic acid can undergo Passerini-type reactions, yielding α-hydroxyketones when combined with aldehydes and isocyanides under basic conditions .

Phenethylboronic acid exhibits notable biological activities, including the inhibition of chymotrypsin, a serine protease involved in protein digestion. This property suggests potential applications in drug design targeting proteolytic enzymes . Furthermore, its ability to selectively bind to cis-diol groups makes it useful in detecting sugars and glycosylated biomolecules, which are crucial in various biological processes .

The synthesis of phenethylboronic acid can be achieved through several methods:

- Borylation of Styrene Derivatives: This involves the direct borylation of styrene using diborane or other boron reagents.

- Hydrolysis of Phenethylboronates: Phenethylboronates can be hydrolyzed to yield phenethylboronic acid.

- Cross-Coupling Reactions: It can also be synthesized through palladium-catalyzed cross-coupling reactions involving boron reagents and aryl halides .

These methods highlight its accessibility for synthetic chemists.

Phenethylboronic acid has diverse applications in:

- Organic Synthesis: As a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of biaryl compounds.

- Biological Research: Used as a probe for studying carbohydrate interactions due to its ability to bind diols.

- Drug Development: Its inhibitory properties against enzymes like chymotrypsin make it a candidate for therapeutic applications .

Studies have shown that phenethylboronic acid interacts effectively with various substrates in organic reactions. Its binding affinity for cis-diol groups has been exploited in the development of biosensors for glucose detection and other carbohydrate-related studies . The compound's reactivity in cross-coupling reactions also indicates its potential for late-stage modifications in pharmaceutical compounds.

Phenethylboronic acid shares similarities with other boronic acids but possesses unique characteristics that enhance its utility:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzylboronic Acid | CHBO | More reactive due to less steric hindrance |

| Cyclopropylboronic Acid | CHBO | Smaller ring structure may influence reactivity |

| 4-Fluorophenylboronic Acid | CHBFO | Halogen substitution increases electrophilicity |

Phenethylboronic acid's unique structure allows it to exhibit distinct reactivity patterns compared to these compounds, particularly in terms of selectivity and functional group tolerance during cross-coupling reactions .

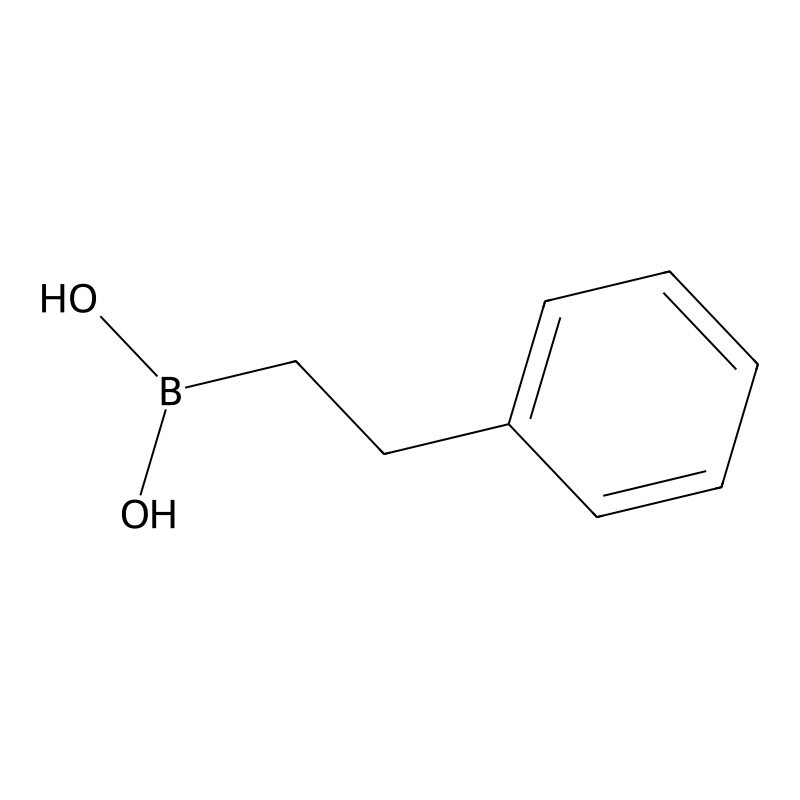

Phenethylboronic acid is an organoboron compound with the molecular formula C8H11BO2 [1] [6]. The compound has a molecular weight of 149.98 g/mol, which is derived from the atomic weights of its constituent elements: carbon, hydrogen, boron, and oxygen [17] [22]. This boronic acid derivative consists of a phenethyl group attached to a boronic acid moiety, which is characterized by the presence of two hydroxyl groups bonded to a boron atom [1] [17].

| Property | Value |

|---|---|

| Molecular Formula | C8H11BO2 |

| Molecular Weight | 149.98 g/mol |

The structural representation of phenethylboronic acid can be expressed using various chemical notations, including SMILES (B(CCC1=CC=CC=C1)(O)O) and InChI (InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2), which provide standardized ways to represent its chemical structure [17] [22].

Structural Configuration

Bond Lengths and Angles

The structural configuration of phenethylboronic acid features specific bond lengths and angles that define its three-dimensional arrangement [4] [14]. While direct crystallographic data specifically for phenethylboronic acid is limited in the literature, insights can be drawn from related phenylboronic compounds [4] [16].

In phenylboronic acid, which shares the core boronic acid functionality with phenethylboronic acid, the boron-carbon (B-C) bond lengths typically range from 1.56 to 1.57 Å [4]. The boron-oxygen (B-O) bonds in the boronic acid group have been measured at approximately 1.37 Å, which is shorter than the B-O bonds found in related compounds such as benzodioxaborol (1.39 Å) [4] [14].

The bond angles around the trigonal planar boron atom in boronic acids show characteristic distortion from the ideal 120° angles [4]. The C-B-O angles typically range from 118° to 125°, while the O-B-O angle is approximately 116° [4] [14]. These deviations from ideal geometry are influenced by the electronic and steric effects of the attached groups as well as by hydrogen bonding interactions in the solid state [4] [16].

The phenyl ring in phenethylboronic acid maintains standard aromatic C-C bond lengths of approximately 1.39 Å, with slight variations depending on the position relative to the substituent [4]. The ethyl linker between the phenyl ring and the boronic acid group introduces additional flexibility to the molecule compared to phenylboronic acid [14] [16].

X-ray Crystallography Analysis

X-ray crystallography studies provide valuable insights into the three-dimensional structure of boronic acids, though comprehensive crystallographic data specifically for phenethylboronic acid is not extensively documented in the literature [4] [5]. However, crystallographic analyses of related compounds such as phenylboronic acid reveal important structural features that are likely applicable to phenethylboronic acid as well [4] [11].

Crystallographic studies of phenylboronic acid have shown that it forms orthorhombic crystals with space group Zba2 and unit cell parameters a = 17.9049(7), b = 15.3264(5), c = 9.8113(2) Å, with Z = 16 [4]. The asymmetric unit consists of two independent molecules linked by a pair of O-H···O hydrogen bonds [4]. These dimeric units are further hydrogen-bonded to four other such units to form an infinite array of layers that stack along the c-axis [4] [11].

In the solid state, boronic acids typically exhibit a planar configuration around the boron atom, with the boron coordination groups showing slight deviations from perfect planarity [4]. For instance, in phenylboronic acid, the boron atoms deviate by 0.009(2) and 0.012(2) Å from their respective OOC planes [4].

The crystal packing of boronic acids is significantly influenced by hydrogen bonding interactions involving the hydroxyl groups [4] [5]. These hydrogen bonds play a crucial role in determining the solid-state properties and can influence the formation of supramolecular assemblies [4] [11]. In phenethylboronic acid, the additional flexibility introduced by the ethyl linker may affect the crystal packing arrangements compared to phenylboronic acid [11] [14].

Physical Characteristics

Melting and Boiling Points

Phenethylboronic acid exhibits distinct thermal properties that are characteristic of boronic acid compounds [6] [12]. The melting point of phenethylboronic acid has been experimentally determined to be in the range of 76-81°C [6] [12]. This relatively low melting point compared to other boronic acids, such as phenylboronic acid (216-219°C), can be attributed to the additional flexibility introduced by the ethyl linker between the phenyl ring and the boronic acid group [12] [25].

The boiling point of phenethylboronic acid has been predicted to be approximately 310.4±35.0°C at standard pressure, although experimental verification of this value is limited in the literature [12] [25]. The high boiling point is consistent with the presence of hydrogen bonding capabilities in the molecule, which increases intermolecular attractions and consequently raises the energy required for vaporization [6] [12].

| Property | Value |

|---|---|

| Melting Point | 76-81°C |

| Boiling Point | 310.4±35.0°C (Predicted) |

Solubility Profile

The solubility profile of phenethylboronic acid is influenced by its molecular structure, particularly the presence of both hydrophobic (phenethyl) and hydrophilic (boronic acid) moieties [7] [9]. While specific solubility data for phenethylboronic acid is limited, it generally exhibits low solubility in water and varying degrees of solubility in organic solvents [6] [10].

Phenethylboronic acid is slightly soluble in common organic solvents such as methanol, ether, chloroform, and dimethyl sulfoxide (DMSO) [6] [10]. The solubility in these solvents is influenced by the ability of the boronic acid group to form hydrogen bonds with the solvent molecules [7] [9].

For comparison, phenylboronic acid has a water solubility of approximately 1.86 g/100 g H2O at 20°C, which increases to 5.75 g/100 g H2O at 50°C [9]. The solubility in organic solvents varies significantly: 1.75% in benzene, 1.2% in xylene, 178% in methanol, and 30.2% in ether [8] [9]. The solubility of phenethylboronic acid is expected to be lower than phenylboronic acid in water due to the additional hydrophobic ethyl group [9] [13].

| Solvent | Solubility of Phenethylboronic Acid |

|---|---|

| Water | Low |

| Methanol | Slightly soluble |

| Ether | Slightly soluble |

| Chloroform | Slightly soluble |

| DMSO | Slightly soluble |

Solid-State Properties

In the solid state, phenethylboronic acid exists as a white to off-white crystalline powder or crystalline solid [6] [12]. The crystal structure is influenced by intermolecular hydrogen bonding interactions involving the boronic acid group, which can lead to the formation of dimers or more complex supramolecular assemblies [4] [11].

The density of phenethylboronic acid has been predicted to be approximately 1.077±0.06 g/cm³, although experimental verification of this value is limited [6] [12]. This density value is consistent with other organic boronic acids of similar molecular weight [12] [25].

The solid-state properties of boronic acids, including phenethylboronic acid, are significantly influenced by their tendency to form hydrogen-bonded networks [4] [11]. These networks can affect various physical properties such as crystal morphology, mechanical strength, and thermal stability [4] [7]. The presence of the phenethyl group in phenethylboronic acid may introduce additional flexibility in the crystal packing compared to simpler boronic acids, potentially affecting its solid-state behavior [11] [14].

Stability Parameters

pH Dependence

The stability and chemical behavior of phenethylboronic acid are significantly influenced by pH conditions [7] [9]. Like other boronic acids, phenethylboronic acid undergoes pH-dependent equilibria involving its trigonal neutral form and the tetrahedral boronate anion [9] [15].

At lower pH values, phenethylboronic acid predominantly exists in its neutral trigonal form, where the boron atom is sp²-hybridized with an empty p-orbital [2] [15]. As the pH increases, particularly approaching and exceeding the pKa of the acid, hydroxide ions can coordinate to the empty p-orbital of boron, forming the tetrahedral boronate anion [2] [15]. The pKa of phenethylboronic acid has been predicted to be approximately 10.12±0.43, although experimental verification is limited [6] .

This pH-dependent behavior affects various properties of phenethylboronic acid, including its solubility, reactivity, and binding affinity for diols and other nucleophiles [9] [15]. The solubility in aqueous media typically increases at higher pH values due to the formation of the more water-soluble boronate anion [7] [9].

Temperature Effects

Temperature significantly affects the physical state, solubility, and chemical stability of phenethylboronic acid [7] [9]. As with most organic compounds, the solubility of phenethylboronic acid in various solvents generally increases with temperature [7] [9]. For instance, while specific data for phenethylboronic acid is limited, the solubility of the related compound phenylboronic acid in water increases from 1.86 g/100 g H₂O at 20°C to 5.75 g/100 g H₂O at 50°C, representing a threefold increase [9] [13].

Elevated temperatures can also accelerate the rate of certain reactions involving phenethylboronic acid, including hydrolysis and anhydride formation [7] [9]. At higher temperatures, particularly above its melting point (76-81°C), phenethylboronic acid becomes more susceptible to dehydration, leading to the formation of cyclic anhydrides (boroxines) [9] [20].

The thermal stability of phenethylboronic acid is influenced by various factors, including the presence of moisture, oxygen, and light [6] [12]. For optimal stability, phenethylboronic acid is recommended to be stored under inert atmosphere at low temperatures (below -20°C) [6] [12].

Anhydride Formation Tendencies

A characteristic property of boronic acids, including phenethylboronic acid, is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines [9] [20]. This dehydration process involves the condensation of three boronic acid molecules with the elimination of three water molecules, resulting in a six-membered B₃O₃ ring [9] [20].

The formation of anhydrides from phenethylboronic acid can occur under various conditions, including heating, exposure to dehydrating agents, or simply standing in dry environments [9] [20]. The equilibrium between the boronic acid and its anhydride is reversible and depends on factors such as temperature, humidity, and the presence of water [9] [20].

For phenylboronic acid, differential scanning calorimetry (DSC) measurements have shown that rapid dehydration begins at approximately 90°C [9]. Similar behavior can be expected for phenethylboronic acid, although the specific temperature may differ due to structural differences [9] [20].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant